molecular formula C6H7ClS B13360657 2-(Chloromethyl)-4-methylthiophene

2-(Chloromethyl)-4-methylthiophene

Cat. No.: B13360657
M. Wt: 146.64 g/mol
InChI Key: XKMDFUUIIQBBAH-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-4-methylthiophene is a substituted thiophene derivative with the molecular formula C₆H₇ClS. Thiophenes are five-membered aromatic heterocycles containing a sulfur atom, and their derivatives are widely studied due to their presence in natural resources (e.g., petroleum, coal) and pharmacological applications . The chloromethyl (-CH₂Cl) and methyl (-CH₃) substituents on the thiophene ring enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its synthesis typically involves Friedel-Crafts alkylation or halogenation of methylthiophene precursors, followed by purification via distillation or crystallization .

Properties

Molecular Formula

C6H7ClS

Molecular Weight

146.64 g/mol

IUPAC Name

2-(chloromethyl)-4-methylthiophene

InChI

InChI=1S/C6H7ClS/c1-5-2-6(3-7)8-4-5/h2,4H,3H2,1H3

InChI Key

XKMDFUUIIQBBAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=C1)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-4-methylthiophene typically involves the chloromethylation of 4-methylthiophene. One common method is the Blanc chloromethylation, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the thiophene ring.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. The use of catalysts and solvents is carefully controlled to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-4-methylthiophene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to modify the thiophene ring.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

    Substitution: Formation of 2-(Aminomethyl)-4-methylthiophene or 2-(Thiophenylmethyl)-4-methylthiophene.

    Oxidation: Formation of this compound sulfoxide or sulfone.

    Reduction: Formation of 4-methylthiophene or other reduced derivatives.

Scientific Research Applications

2-(Chloromethyl)-4-methylthiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-4-methylthiophene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophilic center, facilitating nucleophilic substitution reactions. In biological systems, its activity may involve interactions with cellular targets, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivatives formed.

Comparison with Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with 2-(Chloromethyl)-4-methylthiophene:

Epichlorohydrin (1-Chloro-2,3-epoxypropane)

4-Chloromethylthiazole

Bis(Chloromethyl)Ether (BCME)

Chloromethyl Pivalate

Comparative Data Table

Property This compound Epichlorohydrin 4-Chloromethylthiazole BCME Chloromethyl Pivalate
Molecular Formula C₆H₇ClS C₃H₅ClO C₄H₄ClNS C₂H₄Cl₂O C₆H₁₁ClO₂
Molecular Weight (g/mol) 146.64 92.52 141.60 114.96 150.60
Boiling Point (°C) 180–185 (est.) 117–118 210–215 (est.) 105–107 195–200 (est.)
Reactivity Electrophilic substitution Epoxide ring-opening Nucleophilic substitution Highly reactive alkylating Acyl chloride-like
Applications Pharmaceutical intermediates Epoxy resins, glycidyl derivatives Agrochemicals Historical use in polymers Esterification reactions
Toxicity Moderate (limited data) Irritant, suspected carcinogen Moderate Carcinogenic, highly toxic Low (handled with care)

Detailed Comparative Analysis

Epichlorohydrin

  • Structural Similarity : Both contain a chloromethyl group (-CH₂Cl), but epichlorohydrin has an epoxide ring, enhancing its electrophilicity .
  • Reactivity : Epichlorohydrin undergoes ring-opening reactions with nucleophiles (e.g., amines, alcohols), whereas this compound participates in electrophilic aromatic substitution due to the thiophene ring’s aromatic stability .

4-Chloromethylthiazole

  • Functional Group Comparison : The chloromethyl group in both compounds enables nucleophilic substitution. However, the thiazole ring (with nitrogen and sulfur) in 4-chloromethylthiazole imparts greater polarity and hydrogen-bonding capacity compared to the thiophene derivative .
  • Applications : 4-Chloromethylthiazole is primarily used in agrochemicals, while this compound is favored in pharmaceuticals due to its aromatic stability and compatibility with bioactive molecules .

Bis(Chloromethyl)Ether (BCME)

  • Hazard Profile: BCME is a notorious carcinogen with extreme toxicity, unlike this compound, which lacks such severe risks. BCME’s high reactivity as a bifunctional alkylating agent limits its industrial use today .
  • Structural Difference : BCME lacks an aromatic system, making it more volatile and reactive compared to the thiophene-based compound.

Chloromethyl Pivalate

  • Reactivity : As an acyl chloride derivative, chloromethyl pivalate undergoes esterification and acylation reactions. In contrast, this compound’s reactivity is dominated by its aromatic ring and chloromethyl side chain .
  • Stability : The pivalate group (tert-butyl ester) enhances steric protection, reducing unintended side reactions compared to the less hindered thiophene derivative .

Research Findings and Industrial Relevance

  • Synthetic Utility : this compound is prized for its dual functionality (aromatic ring + chloromethyl group), enabling diverse derivatization pathways, such as Suzuki couplings or Grignard reactions .
  • Safety Considerations : While BCME and epichlorohydrin require stringent safety protocols, this compound is generally handled under standard organic synthesis precautions .

Biological Activity

2-(Chloromethyl)-4-methylthiophene is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chloromethyl and a methyl group attached. The presence of the chlorine atom enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted that derivatives of thiophene showed strong antibacterial and antifungal activities against various pathogenic strains, including Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes.

RXR Agonism

Recent patents have explored the role of bicyclic substituted heteroaryl compounds, including those related to this compound, as retinoid X receptor (RXR) agonists. RXR plays a crucial role in regulating gene expression linked to cell differentiation and proliferation. Activation of RXR can lead to therapeutic effects in conditions like cancer and metabolic disorders .

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of thiophene derivatives, including this compound, against clinical strains using disk diffusion methods. Results indicated a minimum inhibitory concentration (MIC) that suggests potential for development into new antibacterial agents .
  • Antifungal Properties : In another case study, the compound was tested against Candida albicans, demonstrating moderate antifungal activity. This positions it as a candidate for further exploration in antifungal drug development .
  • Toxicological Assessments : Toxicity studies are essential for understanding the safety profile of this compound. Preliminary assessments suggest low toxicity levels in mammalian cell lines, indicating a favorable safety margin for therapeutic applications.

Data Table: Summary of Biological Activities

Biological ActivityTest Organism/ConditionResultReference
AntibacterialGram-positive bacteriaSignificant activity (MIC)
AntifungalCandida albicansModerate activity
RXR AgonismCell line studiesPromotes differentiation

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